molecular formula C12H7FN4O3 B6169150 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile CAS No. 1777474-63-1

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

Cat. No.: B6169150
CAS No.: 1777474-63-1
M. Wt: 274.2
InChI Key:
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Description

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-fluoro-5-methyl-4-nitrophenol with 2-chloropyrazine-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-(2-fluoro-5-methyl-4-aminophenoxy)pyrazine-2-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(2-fluoro-5-carboxy-4-nitrophenoxy)pyrazine-2-carbonitrile.

Scientific Research Applications

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(2-chloro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile: Substitution of fluorine with chlorine, which can alter its chemical properties.

    3-(2-fluoro-5-methyl-4-aminophenoxy)pyrazine-2-carbonitrile: Reduction product with an amino group instead of a nitro group.

Uniqueness

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom, nitro group, and pyrazine ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1777474-63-1

Molecular Formula

C12H7FN4O3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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